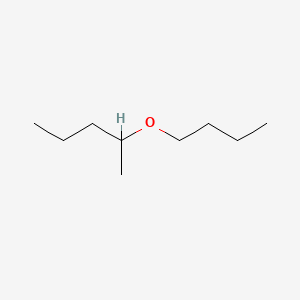
2-Butoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxypentane is an organic compound with the molecular formula C9H20O . It is also known by other names such as butyl pentan-2-yl ether and pentane, 2-butoxy- . This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxypentane can be synthesized through the etherification process, where an alcohol reacts with an alkyl halide in the presence of a base. For instance, 2-pentanol can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as acidic resins can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Butoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Reagents such as hydrogen halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of and .
Substitution: Formation of butyl halides and pentyl halides .
Scientific Research Applications
2-Butoxypentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-butoxypentane involves its interaction with various molecular targets. As an ether, it can act as a solvent that facilitates the dissolution and interaction of other compounds. Its oxygen atom can participate in hydrogen bonding and dipole-dipole interactions , influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxyethanol
- 2-Butoxypropane
- 2-Butoxyhexane
Comparison
Compared to these similar compounds, 2-butoxypentane has a unique carbon chain length and branching that influence its boiling point , solubility , and reactivity . For instance, this compound has a higher boiling point than 2-butoxyethanol due to its longer carbon chain .
Properties
CAS No. |
62238-02-2 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-8-10-9(3)7-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
PSYBYBKGIJCLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


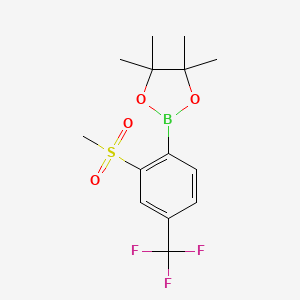
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
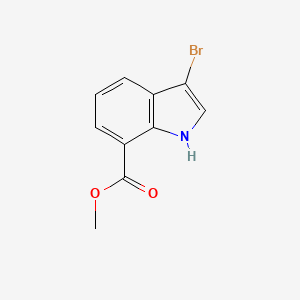
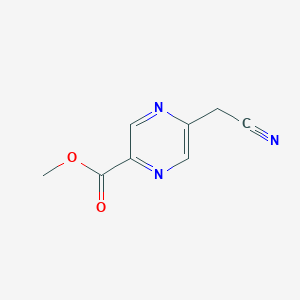
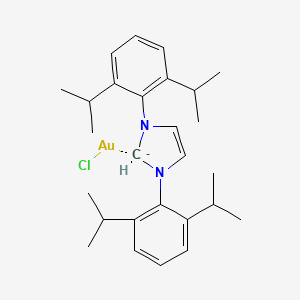
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
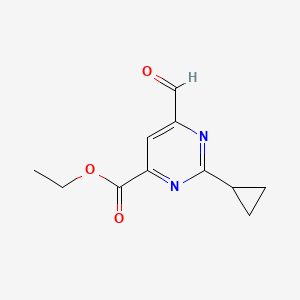

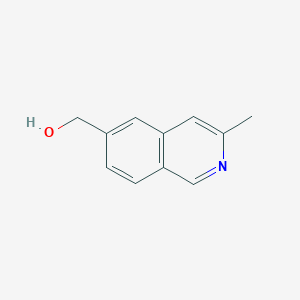

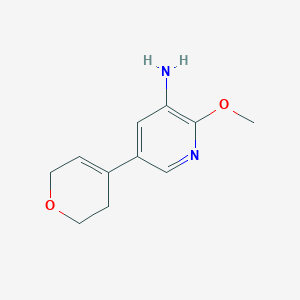

![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

